N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core system comprising fused thiazine, triazine, and oxazole rings. This scaffold is distinguished by the presence of a sulfur atom (8-thia) and a ketone group (6-oxo), which contribute to its electronic and steric properties. The compound’s acetamide side chain is substituted with a 2,6-dimethylphenyl group, likely enhancing lipophilicity and influencing receptor-binding interactions.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-5-3-6-12(2)15(11)22-14(24)9-23-10-21-16-13-7-4-8-20-18(13)26-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDPWUDSWLMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide (CAS Number: 1040664-50-3) is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, structural characteristics, and biological activity based on available research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 486.6 g/mol. The structure features a triazatricyclo framework which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N4O2S2 |
| Molecular Weight | 486.6 g/mol |
| CAS Number | 1040664-50-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the desired triazatricyclo structure. The specific synthetic pathways have not been extensively documented in public literature but are crucial for obtaining the compound in sufficient purity for biological testing.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiazole and triazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . While specific data on N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia... is limited, the presence of sulfur and nitrogen in its structure suggests potential antimicrobial properties.
Anticancer Activity
The anticancer potential of similar compounds has been documented in several studies. For example, thiazole derivatives were tested against colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cell lines, showing varied efficacy . The presence of substituents on the aromatic ring often influences the anticancer activity significantly. Although direct studies on N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia... are lacking, it is reasonable to hypothesize that this compound might exhibit similar anticancer properties due to its structural analogies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study involving thiazole derivatives demonstrated broad-spectrum activity against drug-resistant strains of bacteria and fungi . The structural features that contribute to this activity could be relevant for N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia... as well.
- Anticancer Studies : In vitro studies showed that thiazole-based compounds could reduce cell viability significantly in cancer cell lines . The incorporation of specific functional groups was critical in enhancing their anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s tricyclic architecture differentiates it from simpler bicyclic or monocyclic acetamide derivatives. For example:
- Triazole-based analogs (e.g., compounds 6a–6c from ): These feature a 1,2,3-triazole ring linked to a naphthalene moiety and a substituted phenylacetamide.
- Substituent effects : The 2,6-dimethylphenyl group in the target compound may reduce steric hindrance compared to ortho-nitro substituents in analogs like 6b or 6c , which exhibit strong electron-withdrawing effects .
Spectroscopic and Analytical Data
Key spectral comparisons:
The absence of nitro groups in the target compound eliminates the characteristic IR bands for –NO₂ (asymmetric stretch ~1500–1535 cm⁻¹) observed in 6b and 6c .
Data Tables
Table 2: Spectral Data Comparison
| Compound | IR C=O (cm⁻¹) | ¹H NMR (NH, ppm) | HRMS [M+H]⁺ |
|---|---|---|---|
| Target compound | ~1675 (est.) | Not reported | Not available |
| 6b | 1682 | 10.79 | 404.1359 (calc.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
